molecular formula C18H21NO3S B2686177 (E)-N-(2-methoxy-2-(o-tolyl)ethyl)-2-phenylethenesulfonamide CAS No. 1706505-31-8

(E)-N-(2-methoxy-2-(o-tolyl)ethyl)-2-phenylethenesulfonamide

Cat. No. B2686177
CAS RN: 1706505-31-8
M. Wt: 331.43
InChI Key: JAPNBXUZWJQBLE-OUKQBFOZSA-N
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Description

Molecular Structure Analysis

The molecular structure analysis of “(E)-N-(2-methoxy-2-(o-tolyl)ethyl)-2-phenylethenesulfonamide” is not available in the sources I found .

Scientific Research Applications

Chiral Separation and Analysis

  • Capillary Electrophoresis for Chiral Separation: Sulfonamide derivatives have been utilized in the chiral separation of enantiomers, such as in the case of tamsulosin, a drug used for treating prostate diseases. The technique employs capillary electrophoresis with sulfated-beta-cyclodextrin as a chiral selector, highlighting the utility of sulfonamide derivatives in analytical chemistry for achieving baseline separation of isomers (Maier et al., 2005).

Photodynamic Therapy for Cancer Treatment

  • Zinc Phthalocyanine with Sulfonamide Derivatives for Photodynamic Therapy: New zinc phthalocyanine compounds substituted with sulfonamide derivative groups have been synthesized. These compounds demonstrate high singlet oxygen quantum yield, indicating their potential as Type II photosensitizers for cancer treatment in photodynamic therapy. Their properties make them suitable for targeting cancer cells without harming surrounding healthy tissues (Pişkin et al., 2020).

Anticancer Agents

  • Microtubule-Targeted Anticancer Agents: A series of (E)-N-aryl-2-arylethenesulfonamides have been synthesized and evaluated for their anticancer activity. These compounds show potent cytotoxicity against a wide spectrum of cancer cell lines, including drug-resistant ones. Their mechanism involves disrupting microtubule formation and arresting cells in the mitotic phase, making them promising candidates for cancer therapy (Reddy et al., 2013).

Molecular Conformation and Assembly

  • Influence of Methylation on Molecular Assembly: Research on arylsulfonamide para-alkoxychalcone hybrids has revealed how methylene group insertion affects molecular conformation and crystal structure. This insight is crucial for understanding the assembly properties of such compounds, potentially influencing their application in materials science and molecular engineering (De Castro et al., 2013).

Safety and Hazards

The safety data sheet for a related compound, 2-methoxy-2-(o-tolyl)acetonitrile, suggests that any clothing contaminated by the product should be immediately removed and the person should move out of the dangerous area .

properties

IUPAC Name

(E)-N-[2-methoxy-2-(2-methylphenyl)ethyl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3S/c1-15-8-6-7-11-17(15)18(22-2)14-19-23(20,21)13-12-16-9-4-3-5-10-16/h3-13,18-19H,14H2,1-2H3/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAPNBXUZWJQBLE-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CNS(=O)(=O)C=CC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C(CNS(=O)(=O)/C=C/C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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